2,3-Dihydroxypropyl benzoate

CAS No.: 3376-59-8

Cat. No.: VC3763797

Molecular Formula: C10H12O4

Molecular Weight: 196.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3376-59-8 |

|---|---|

| Molecular Formula | C10H12O4 |

| Molecular Weight | 196.2 g/mol |

| IUPAC Name | 2,3-dihydroxypropyl benzoate |

| Standard InChI | InChI=1S/C10H12O4/c11-6-9(12)7-14-10(13)8-4-2-1-3-5-8/h1-5,9,11-12H,6-7H2 |

| Standard InChI Key | SFCPXHKCMRZQAC-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(=O)OCC(CO)O |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)OCC(CO)O |

Introduction

The polarity of 2,3-dihydroxypropyl benzoate, indicated by its Polar Surface Area (PSA) of 66.76000, suggests moderate polarity . This property influences its solubility in various solvents and its potential interactions with biological systems. The flash point of 151.2°C indicates that the compound has moderate flammability and should be handled with appropriate safety precautions .

The presence of both ester and diol functionalities in 2,3-dihydroxypropyl benzoate contributes to its chemical reactivity, allowing it to participate in a range of chemical transformations. The ester group can undergo hydrolysis and transesterification reactions, while the hydroxyl groups can participate in oxidation, substitution, and various other reactions characteristic of alcohols.

Chemical Structure and Identification

Structural Features

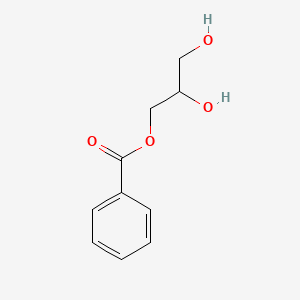

2,3-Dihydroxypropyl benzoate possesses a structure that combines an aromatic benzoate group with a 2,3-dihydroxypropyl moiety linked through an ester bond. The molecule contains four oxygen atoms: one in the carbonyl group, one in the ester linkage, and two in the hydroxyl groups of the 2,3-dihydroxypropyl portion. This arrangement of functional groups gives the compound its characteristic chemical behavior and reactivity patterns.

The structure can be visualized as a benzoyl group (C₆H₅CO-) attached to a 2,3-dihydroxypropyl group (-CH₂CH(OH)CH₂OH) through an ester linkage. The diol structure enables the molecule to engage in hydrogen bonding, which may influence its interactions with biological molecules and contribute to its physical properties, such as its high boiling point .

The aromatic ring in the benzoate portion provides stability to the molecule and influences its spectroscopic properties, while the hydroxyl groups in the 2,3-dihydroxypropyl portion offer sites for further chemical modifications and interactions.

Identification Methods

Several analytical methods can be employed to identify and characterize 2,3-dihydroxypropyl benzoate. These include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The compound can be identified using standard chemical identifiers:

Synthesis Methods

Laboratory Synthesis Approaches

The synthesis of 2,3-dihydroxypropyl benzoate can be achieved through several methods in the laboratory setting. Based on general organic chemistry principles for similar compounds, two primary approaches would likely be employed: direct esterification and transesterification.

Direct Esterification

One common method for synthesizing esters involves the direct esterification of an acid with an alcohol. For 2,3-dihydroxypropyl benzoate, this would involve the reaction between benzoic acid and 2,3-dihydroxypropyl alcohol (glycerol). This reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and often employs conditions that facilitate the removal of water to drive the equilibrium toward product formation.

The reaction can be represented as:

Benzoic acid + 2,3-dihydroxypropyl alcohol (glycerol) → 2,3-dihydroxypropyl benzoate + water

The selectivity of this reaction when using glycerol as a substrate presents a challenge, as glycerol contains three hydroxyl groups. Achieving selective monoesterification at a specific hydroxyl group would require careful control of reaction conditions and potentially the use of protecting groups for the other hydroxyl groups.

Transesterification

Another approach to synthesizing 2,3-dihydroxypropyl benzoate involves transesterification of a benzoate ester (such as methyl benzoate) with 2,3-dihydroxypropyl alcohol. This reaction typically employs a base catalyst, such as sodium methoxide or potassium carbonate, or an enzyme catalyst in the case of biocatalytic methods.

The transesterification reaction can be represented as:

Methyl benzoate + 2,3-dihydroxypropyl alcohol → 2,3-dihydroxypropyl benzoate + methanol

As with direct esterification, achieving selectivity in the transesterification of glycerol remains a challenge that requires careful control of reaction conditions.

Purification Methods

After synthesis, 2,3-dihydroxypropyl benzoate typically requires purification to remove unreacted starting materials, side products, and catalysts. Common purification methods for such compounds include:

-

Chromatography: Column chromatography using silica gel or other adsorbents can separate the desired product from impurities based on differences in polarity and adsorption properties.

-

Recrystallization: If 2,3-dihydroxypropyl benzoate is a solid at room temperature, recrystallization from appropriate solvent systems (such as ethyl acetate/hexane mixtures) can yield high-purity material.

-

Distillation: For liquid products or those with sufficiently low melting points, vacuum distillation may be employed to separate the desired compound from impurities with different boiling points.

-

Extraction: Liquid-liquid extraction can be used to separate the product from water-soluble impurities or to remove acidic or basic components by pH-controlled extractions.

The choice of purification method depends on the scale of production, the nature of impurities present, and the required purity of the final product.

Chemical Reactions

Hydrolysis Reactions

As an ester, 2,3-dihydroxypropyl benzoate can undergo hydrolysis in the presence of water and either acid or base catalysts. Hydrolysis cleaves the ester bond, resulting in the formation of benzoic acid and 2,3-dihydroxypropyl alcohol (glycerol).

In acidic conditions, the carbonyl oxygen is protonated, making it more susceptible to nucleophilic attack by water. In basic conditions, hydroxide ions directly attack the carbonyl carbon, forming a tetrahedral intermediate that subsequently collapses to yield the carboxylate anion and the alcohol.

The hydrolysis reaction can be represented as:

2,3-Dihydroxypropyl benzoate + H₂O → Benzoic acid + 2,3-dihydroxypropyl alcohol (glycerol)

The rate of hydrolysis depends on several factors, including pH, temperature, and steric factors around the ester group. Understanding the hydrolysis behavior of 2,3-dihydroxypropyl benzoate is important for predicting its stability in various formulations and environmental conditions.

Oxidation Processes

The hydroxyl groups in the 2,3-dihydroxypropyl portion of the molecule are susceptible to oxidation by various oxidizing agents. Depending on the conditions and the oxidizing agent used, oxidation can lead to the formation of aldehydes, ketones, or carboxylic acids.

Mild oxidizing agents might selectively oxidize the primary alcohol to an aldehyde, while stronger oxidizing agents could further oxidize it to a carboxylic acid. The secondary alcohol could be oxidized to a ketone. These oxidation reactions provide routes to functionalized derivatives with potentially different properties and applications.

Substitution Reactions

The hydroxyl groups in 2,3-dihydroxypropyl benzoate can participate in various substitution reactions. These include:

-

Acylation: Reaction with acyl chlorides or anhydrides to form additional ester groups.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonate esters, which can serve as good leaving groups for further substitutions.

-

Etherification: Reaction with alkyl halides under basic conditions to form ether linkages.

These substitution reactions can be used to introduce additional functionality into the molecule, tailoring its properties for specific applications.

Transesterification

2,3-Dihydroxypropyl benzoate can undergo transesterification with other alcohols, leading to the exchange of the alcohol portion of the ester. This reaction is typically catalyzed by acids, bases, or specific enzymes and can be represented as:

2,3-Dihydroxypropyl benzoate + R-OH → R-benzoate + 2,3-dihydroxypropyl alcohol

Transesterification provides a route to other benzoate esters while regenerating glycerol, which can be valuable in certain applications.

Applications and Research Findings

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume